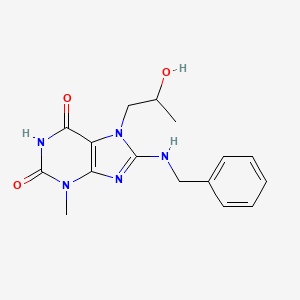

8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 876894-00-7

Cat. No.: VC4366573

Molecular Formula: C16H19N5O3

Molecular Weight: 329.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876894-00-7 |

|---|---|

| Molecular Formula | C16H19N5O3 |

| Molecular Weight | 329.36 |

| IUPAC Name | 8-(benzylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C16H19N5O3/c1-10(22)9-21-12-13(20(2)16(24)19-14(12)23)18-15(21)17-8-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3,(H,17,18)(H,19,23,24) |

| Standard InChI Key | JNKJODYKKJHZKR-UHFFFAOYSA-N |

| SMILES | CC(CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C)O |

Introduction

8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex molecular structure that incorporates functional groups such as a benzylamino moiety, a hydroxypropyl side chain, and a methyl substitution on the purine ring. This compound is part of a broader class of xanthine derivatives, which are often studied for their pharmacological properties, including potential applications in medicinal chemistry and biochemistry.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Base Purine Derivative Preparation: Starting from xanthine or similar purines.

-

Alkylation: Introduction of the hydroxypropyl group using appropriate alkylating agents.

-

Amination: Substitution with a benzylamine derivative to introduce the benzylamino functionality.

-

Methylation: Addition of the methyl group to the purine ring.

These reactions are carried out under controlled conditions to ensure regioselectivity and minimize side reactions.

Applications in Medicinal Chemistry

This compound's structural features make it a candidate for drug development in several areas:

-

Neurological Disorders: Potential use in treating conditions like Parkinson’s disease due to adenosine receptor modulation.

-

Cardiovascular Health: Possible applications in vasodilation and improving blood flow.

-

Anti-inflammatory Effects: Xanthines are often explored for reducing inflammation through various pathways.

Computational Data

Theoretical studies and computational chemistry tools provide insights into the compound's properties:

| Descriptor | Value/Details |

|---|---|

| LogP (Partition Coefficient) | Moderate hydrophilicity and lipophilicity balance expected. |

| Hydrogen Bond Donors (HBD) | 2 |

| Hydrogen Bond Acceptors (HBA) | 5 |

| Rotatable Bonds | 4 |

Safety and Handling

While no specific safety data is available for this compound, general precautions for handling xanthine derivatives should be followed:

-

Use personal protective equipment (PPE) such as gloves and goggles.

-

Work in a well-ventilated area or fume hood.

-

Store the compound in a cool, dry place away from light and moisture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume